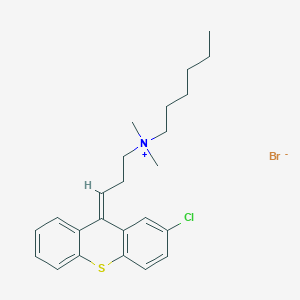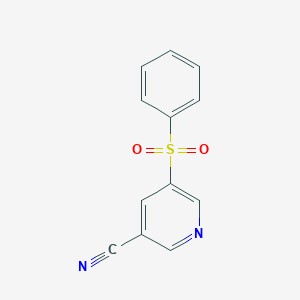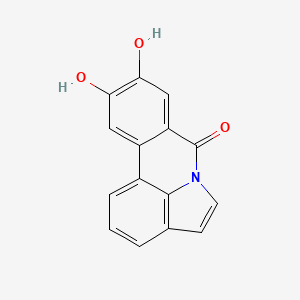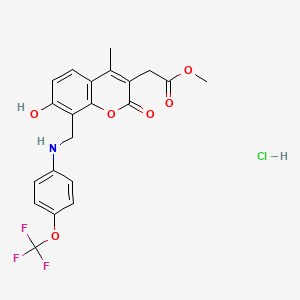![molecular formula C9H14O3 B12640051 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene CAS No. 918952-55-3](/img/structure/B12640051.png)
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-1,7,9-trioxaspiro[45]dec-3-ene is a spiroacetal compound characterized by its unique trioxaspiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spiroacetal structure. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiroacetal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s spiroacetal structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: A similar spiroacetal compound with a different substitution pattern.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiroacetal with a different oxygen arrangement in the ring system.
Uniqueness
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific trioxaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918952-55-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
8,8-dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-6-9(7-12-8)4-3-5-10-9/h3-4H,5-7H2,1-2H3 |
Clé InChI |
GSXPGHVXIGAJQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2(CO1)C=CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)



![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)




![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)

![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
